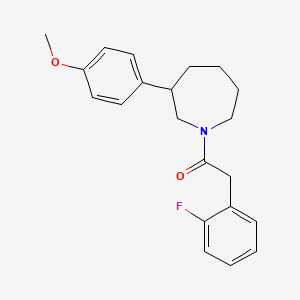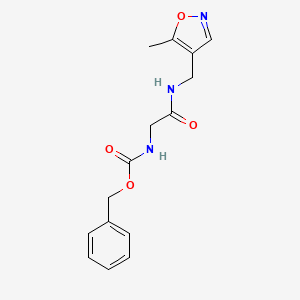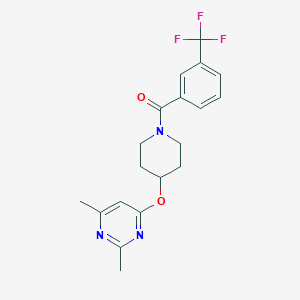
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Acid-Base Properties and Complex Formation
This compound's base and its derivatives have shown potential in complex formation with metals, which could be leveraged in material science and catalysis. For example, 4,6-dimethyl-2-(1H)-pyrimidinone (a related compound) has been studied for its complex-forming ability with dysprosium(III) tris(acetylacetonate) in aqueous methanol, highlighting its higher basicity and potential for coordination without deprotonation, which suggests its utility in developing more stable metal complexes (Pod''yachev et al., 1994).
Structural and Optical Studies
The structural and optical properties of related compounds have been extensively studied, indicating potential applications in material science, especially in the development of materials with specific optical properties. For instance, thermal, optical, etching, and structural studies, along with theoretical calculations, have been conducted on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing insights into its stability, molecular interactions, and electronic parameters, which could inform the design of materials with desired thermal and optical characteristics (Karthik et al., 2021).
Antimicrobial Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. For example, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have shown good antimicrobial activity against various bacterial and fungal strains, indicating the possibility of further research and development in this direction to combat microbial resistance (Mallesha & Mohana, 2014).
Antibacterial Activity
The antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones has also been explored, providing a foundation for developing new antibacterial agents. These studies have shown significant antibacterial activity, highlighting the potential of piperidine derivatives in addressing bacterial infections and the need for new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Antioxidant Potency
Research into the antioxidant efficacy of related compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has shown promising results, suggesting applications in developing antioxidant agents or materials. These studies focus on understanding the molecular basis of antioxidant activity and identifying compounds with potential health benefits or applications in material stabilization (Dineshkumar & Parthiban, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-12-10-17(24-13(2)23-12)27-16-6-8-25(9-7-16)18(26)14-4-3-5-15(11-14)19(20,21)22/h3-5,10-11,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVICRXHHOOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

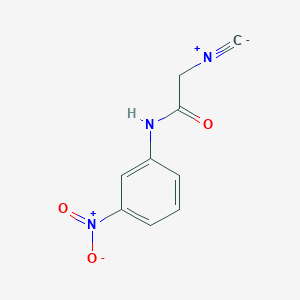
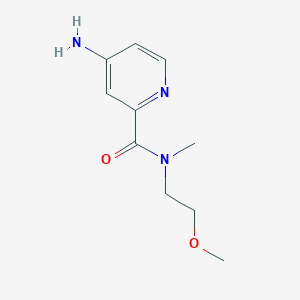
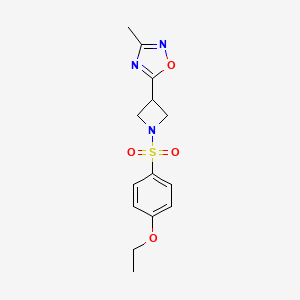
![4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2478340.png)
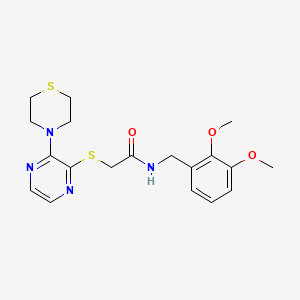
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478342.png)
![3-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2478343.png)
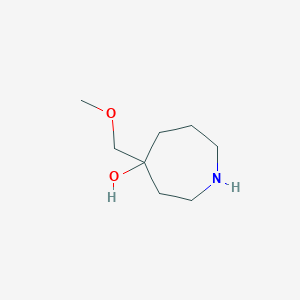

![1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2478346.png)
![2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene](/img/structure/B2478347.png)
